N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-fluorophenyl)-9H-purine-2,6-diamine
Description
Properties
IUPAC Name |
6-N-(4-fluorophenyl)-2-N-(3-imidazol-1-ylpropyl)-7H-purine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN8/c18-12-2-4-13(5-3-12)23-16-14-15(22-10-21-14)24-17(25-16)20-6-1-8-26-9-7-19-11-26/h2-5,7,9-11H,1,6,8H2,(H3,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAQHXVHVLXBRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=C2NC=N3)NCCCN4C=CN=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3-(1H-imidazol-1-yl)propyl)-N6-(4-fluorophenyl)-9H-purine-2,6-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal research. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H18FN5O, with a molecular weight of 363.4 g/mol. The compound features an imidazole moiety linked to a purine structure, which is known for its role in various biochemical processes.
Antifungal Activity
Research has demonstrated that compounds containing imidazole rings exhibit significant antifungal properties. In vitro studies have shown that this compound displays activity against Candida species, suggesting its potential use as an antifungal agent. The mechanism of action is believed to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis .
Anticancer Activity
The compound's structural similarity to purines suggests potential anticancer activity. Studies have indicated that it may inhibit specific kinases involved in cancer cell proliferation. For instance, molecular docking studies have revealed strong binding affinities to the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- Disruption of Nucleotide Synthesis : By mimicking purines, it could interfere with nucleotide synthesis pathways, leading to reduced DNA replication in rapidly dividing cells.
Case Studies and Experimental Findings
Several studies have provided insights into the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxicity of the compound against various cancer cell lines, demonstrating an IC50 value indicating effective inhibition of cell growth .
- Molecular Docking Studies : Docking simulations have shown that the compound binds effectively to the active sites of target enzymes, further confirming its potential as a therapeutic agent .
- Antifungal Assays : In vitro antifungal assays indicated that the compound exhibits a minimum inhibitory concentration (MIC) comparable to established antifungal agents .
Data Summary
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antifungal | MIC against Candida spp. | Effective (specific MIC values) |
| Anticancer | Cytotoxicity (IC50) | Effective (specific IC50 values) |
| Kinase Inhibition | Molecular Docking | Strong binding affinity |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares the target compound with structurally related 9H-purine-2,6-diamine derivatives from the evidence:
Key Observations :
N2 Substituents: The target’s imidazole-propyl group is unique compared to prevalent methylpiperazinylphenyl (e.g., 5e, 4a) or aminocyclohexyl (e.g., 7a) substituents. Methylpiperazinyl groups (e.g., 5e, 4a) are common in kinase inhibitors due to their basicity and solubility-enhancing properties .
N6 Substituents :
- The target’s 4-fluorophenyl group is less sterically hindered than 3,4-difluorophenyl (5f) or trifluoromethoxy (4h) analogs. Fluorine’s electron-withdrawing effects may stabilize aromatic interactions in target binding pockets .
Position 9 :
- Most analogs (e.g., 4a, 7a) feature alkyl or cyclopropylmethyl groups at position 9, which increase hydrophobicity and may improve membrane permeability. The target’s unsubstituted position 9 could reduce steric bulk but may limit lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
